

Application Notes and Protocols for Cellular Senescence Assay Using AKI603

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging, tumor suppression, and various age-related diseases. The induction of senescence in cancer cells has emerged as a promising therapeutic strategy. **AKI603**, a potent and selective inhibitor of Aurora Kinase A, has been demonstrated to induce cellular senescence in cancer cells, making it a valuable tool for research and drug development.[1]

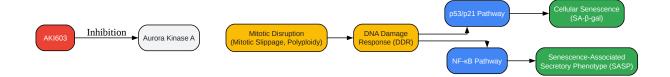
These application notes provide a comprehensive guide for utilizing **AKI603** to induce and quantify cellular senescence. The protocols detailed below focus on the widely used Senescence-Associated β -galactosidase (SA- β -gal) assay, a hallmark of senescent cells.

Mechanism of Action: AKI603-Induced Senescence

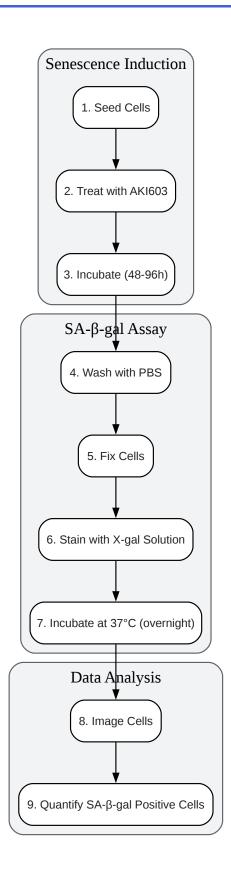
AKI603 targets Aurora Kinase A, a key regulator of mitosis. Inhibition of Aurora Kinase A disrupts the formation of the mitotic spindle, leading to mitotic slippage and the formation of polyploid cells. This aberrant mitosis triggers a DNA damage response (DDR), which in turn activates downstream signaling pathways that culminate in cellular senescence. This process is often independent of p53 status and involves the activation of the NF-κB signaling pathway, a critical regulator of the Senescence-Associated Secretory Phenotype (SASP).

Signaling Pathway of AKI603-Induced Cellular Senescence









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References

- 1. The Aurora-A inhibitor MLN8237 affects multiple mitotic processes and induces dosedependent mitotic abnormalities and aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
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